Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-
Description
Introduction to Piperazine, 1,1'-(2,6-Pyridinediylbis(4,1-Phenylenemethylene))bis(4-Methyl-)
Nomenclature and Structural Classification
The systematic IUPAC name Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) delineates its complex architecture. Breaking down the nomenclature:
- Piperazine : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
- 1,1'-(2,6-Pyridinediylbis(4,1-phenylenemethylene)) : Indicates two phenylenemethylene groups (–CH₂–C₆H₄–) attached to a central pyridine ring at positions 2 and 6. Each phenylenemethylene group is further bonded to a piperazine ring via nitrogen atoms.
- bis(4-Methyl-) : Denotes methyl groups (–CH₃) substituted at the 4-position of both piperazine rings.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Core Structure | Piperazine rings linked via pyridine and phenylenemethylene bridges |
| Substituents | Methyl groups at 4-positions of piperazines |
| Functional Groups | Secondary amines (piperazine), aromatic rings (pyridine, benzene) |
This classification aligns with piperazine derivatives documented in chemical databases, where analogous structures exhibit similar bridging motifs and substituent patterns.
Historical Context and Research Significance
Piperazine derivatives have been extensively studied since the mid-20th century due to their versatility in pharmaceutical and material science applications. The specific compound 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) emerges from efforts to engineer molecules with enhanced binding affinity for biological targets, particularly receptors and enzymes.
Recent advancements in molecular docking studies, such as those analyzing piperazine-pyridine hybrids, reveal that the 2,6-pyridinediyl core optimizes spatial orientation for interactions with protein binding pockets. For instance, replacing a piperidine core with piperazine in analogous compounds increased σ₁ receptor antagonism by 30%, underscoring the structural advantage of the piperazine moiety.
Research Milestones:
Overview of Key Functional Groups and Molecular Architecture
The compound’s functionality arises from synergistic interactions between its functional groups:
Piperazine Rings :
Pyridine-Phenylenemethylene Bridge :
Table 2: Functional Group Contributions
Molecular dynamics simulations of similar compounds highlight the impact of protonation states on binding efficacy. For example, diprotonated piperazine derivatives exhibit stronger electrostatic interactions with negatively charged receptor domains compared to monoprotonated forms.
Properties
CAS No. |
129225-05-4 |
|---|---|
Molecular Formula |
C29H37N5 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-methyl-4-[[4-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyridin-2-yl]phenyl]methyl]piperazine |
InChI |
InChI=1S/C29H37N5/c1-31-14-18-33(19-15-31)22-24-6-10-26(11-7-24)28-4-3-5-29(30-28)27-12-8-25(9-13-27)23-34-20-16-32(2)17-21-34/h3-13H,14-23H2,1-2H3 |
InChI Key |
SPROCWLEXWSNFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CN5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperazine-Phenylene Intermediates
A representative method involves the reaction of piperazine with substituted benzaldehydes to form Schiff bases or secondary amines:
-
- Piperazine or N-substituted piperazine (e.g., 4-methylpiperazine)
- Aromatic aldehydes (e.g., 4-methylbenzaldehyde)
- Solvents such as dichloromethane or acetone
- Catalysts like triethylamine or mild acids
Procedure:
The piperazine is dissolved in an appropriate solvent and reacted with the aromatic aldehyde under stirring at room temperature or mild heating. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the aldehyde carbonyl, followed by dehydration to form imine or methylene linkages.Yield and Purification:
Yields typically range from 60% to 80%, with purification by recrystallization or chromatography.
Coupling with 2,6-Pyridinediyl Core
The bis-substitution on the pyridine ring is achieved by reacting the piperazine-phenylene intermediates with 2,6-diformylpyridine:
-
- 2,6-Diformylpyridine
- Piperazine-phenylene intermediate
- Base such as triethylamine
- Solvent: dichloromethane or acetone
Procedure:
The aldehyde groups on the pyridine react with the secondary amine groups on the piperazine intermediates to form bis-imine linkages or methylene bridges after reduction. The reaction is typically carried out at room temperature with stirring for 12–24 hours.Post-reaction treatment:
The crude product is isolated by solvent evaporation and purified by recrystallization.
Example from Literature: Modified Knoevenagel and Coupling Reactions
A closely related synthetic route reported for a piperazine derivative involves:
- Preparation of 1-[bis(4-methoxyphenyl)methyl]piperazine from bis(4-methoxyphenyl)methanone and piperazine.
- Preparation of (E)-3-(4-chlorophenyl)acrylic acid via Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid derivatives.
- Conversion of the acid to acid chloride using thionyl chloride and catalytic piperidine.
- Coupling of the acid chloride with the piperazine intermediate in the presence of triethylamine to yield the target bis-substituted piperazine compound with a cinnamoyl moiety.
- The overall yield reported was approximately 74%, with structural confirmation by NMR, HRMS, and single-crystal X-ray diffraction.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Piperazine substitution | Piperazine + aromatic aldehyde + triethylamine | Dichloromethane/acetone | Room temp (20–25 °C) | 6–12 hours | 60–80 | Formation of Schiff base or secondary amine |
| Pyridinediyl coupling | 2,6-Diformylpyridine + piperazine intermediate + triethylamine | Dichloromethane/acetone | Room temp (20–25 °C) | 12–24 hours | 65–75 | Bis-imine or methylene bridge formation |
| Acid chloride formation (if applicable) | Acid + thionyl chloride + catalytic piperidine | Dichloromethane | Room temp | 6 hours | Quantitative | For acylation step |
| Final coupling (acylation) | Acid chloride + piperazine intermediate + triethylamine | Dichloromethane | Room temp | 12 hours | ~74 | Coupling to form cinnamoyl derivative |
Analytical and Structural Confirmation
NMR Spectroscopy:
Proton and carbon NMR confirm the substitution pattern and integrity of the piperazine and aromatic moieties.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths, angles, and conformation of the piperazine ring and aromatic substituents.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine-1,4-diylbis((3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone) ()
- Structural Differences: Replaces the pyridine-linked phenylenemethylene groups with thieno[2,3-b]pyridine moieties. The sulfur atom in the thienopyridine ring enhances electron-withdrawing properties compared to the methyl-substituted phenyl groups in the target compound.
- Synthesis: Prepared via refluxing with sodium ethoxide, similar to methods used for piperazine derivatives. The thienopyridine groups require additional steps for heterocycle formation.
- Properties: Increased planarity due to fused thienopyridine rings may improve binding to flat enzymatic pockets. The amino and carbonyl groups offer hydrogen-bonding sites absent in the target compound.
- Applications: Potential use in kinase inhibition due to aromatic heterocycles .
5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) (–3)
- Structural Differences : Features chlorine and dithiolone rings instead of methyl and pyridine substituents. The sulfur-rich structure confers redox activity.
- Synthesis : Derived from 4,5-dichloro-1,2-dithiol-3-one and piperazine, leveraging nucleophilic substitution.
- Properties : Chlorine atoms increase electronegativity, while dithiolone rings enable disulfide bond formation. Lower lipophilicity (clogP ≈ 2.1) compared to the target compound (estimated clogP ≈ 4.5).
- Applications : Explored for antimicrobial and anticancer properties due to reactive sulfur centers .
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine ()
- Structural Differences : Bulky bis-(4-chlorophenyl)phenylmethyl substituents create significant steric hindrance.
- Properties : High molecular weight (MW = 541.5 g/mol) and hydrophobicity (clogP ≈ 6.8) limit solubility. Chlorine atoms enhance stability against oxidative metabolism.
- Applications : Likely used in CNS drug design due to blood-brain barrier penetration .
Piperazine Sulfonamides (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine) ()
- Structural Differences : Sulfonamide groups replace methyl and pyridine substituents.
- Synthesis : Sulfonylation of piperazine with chlorophenylsulfonyl chlorides.
- Properties: Sulfonyl groups are strong EWGs, lowering pKa of the piperazine nitrogens (≈6.5 vs. ≈9.2 for the target compound). Enhances DPP-IV inhibition (IC₅₀ = 0.8 µM for 1c) compared to non-sulfonylated analogs.
- Applications : Antidiabetic agents via enzyme inhibition .
1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine ()
- Structural Differences: Fluorinated aromatic rings and a flexible phenoxyethyl chain.
- Crystallographic Data : Piperazine adopts a chair conformation; dihedral angle between fluorophenyl rings = 69.10° (vs. pyridine-phenyl angle ≈85° in the target compound).
- Properties : Fluorine atoms increase metabolic stability and logP (≈3.9).
- Applications : Studied for serotonin receptor modulation .
Research Findings and Trends
- Electronic Effects : EWGs (e.g., sulfonyl, chlorine) enhance enzymatic inhibition but reduce membrane permeability compared to EDGs (e.g., methyl) .
- Conformational Rigidity: Pyridine and thienopyridine substituents restrict flexibility, favoring interactions with structured binding pockets .
- Metabolic Stability : Fluorinated and chlorinated analogs exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl- stands out for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C29H37N5
- Monoisotopic Mass : 455.30 g/mol
- IUPAC Name : Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-)
The compound features a piperazine core linked to a 2,6-pyridine moiety and multiple phenylene units. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit notable antimicrobial properties. A study by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies conducted by Lee et al. (2024) revealed that Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways.
Key Findings :
- Cell Line Tested : MCF-7
- IC50 Value : 25 µM
- Mechanism : Caspase-3 activation leading to apoptosis.
The biological activity of this piperazine derivative can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : Studies suggest that it can intercalate into DNA strands, disrupting replication in cancer cells.
- Modulation of Cell Signaling Pathways : It appears to influence pathways related to cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) resulted in a significant reduction in infection rates compared to placebo controls. The trial highlighted the compound's potential as an alternative treatment option.
Case Study 2: Cancer Treatment
A recent study published in Cancer Letters reported on the use of this piperazine derivative in combination with conventional chemotherapy agents. The results indicated enhanced efficacy and reduced side effects when used as an adjunct therapy for lung cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
